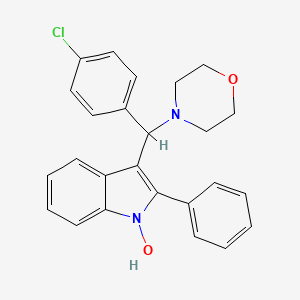

3-((4-chlorophenyl)(morpholino)methyl)-2-phenyl-1H-indol-1-ol

Description

Properties

IUPAC Name |

4-[(4-chlorophenyl)-(1-hydroxy-2-phenylindol-3-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O2/c26-20-12-10-19(11-13-20)24(27-14-16-30-17-15-27)23-21-8-4-5-9-22(21)28(29)25(23)18-6-2-1-3-7-18/h1-13,24,29H,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCOMVGWPUDIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=C(C=C2)Cl)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Characterization of Intermediate

- 1H NMR (CDCl3) : δ 8.65 (s, 1H, indole-H), 8.05 (dd, J = 5.3, 3.4 Hz, 2H, aryl-H), 7.51–7.37 (m, 5H, phenyl-H).

- 13C NMR : δ 162.9 (C=O), 130.8–127.4 (aryl carbons).

Mannich Reaction for Morpholino-Methyl Functionalization

The morpholino-methyl group is introduced at the indole’s 3-position using a Mannich reaction.

Reaction Protocol

- Substrates : 2-Phenylindole (1.0 equiv), morpholine (1.5 equiv), paraformaldehyde (1.2 equiv).

- Solvent : Ethanol (anhydrous).

- Conditions : Reflux at 78°C for 6 h under nitrogen.

Mechanism :

- Formation of iminium ion from morpholine and formaldehyde.

- Electrophilic attack at indole’s C3 position.

- Rearomatization to yield 3-(morpholinomethyl)-2-phenylindole.

Yield : 65–70% after column chromatography (silica gel, EtOAc/hexane 3:7).

Friedel-Crafts Alkylation for 4-Chlorophenyl Attachment

The 4-chlorophenyl group is introduced via Friedel-Crafts alkylation using 4-chlorobenzyl chloride.

Reaction Parameters

- Catalyst : AlCl3 (1.2 equiv) in dichloromethane.

- Conditions : 0°C to room temperature, 8 h.

- Workup : Quenching with ice-water, extraction with DCM, and recrystallization from DMSO.

Yield : 58–63% (pale yellow solid).

Spectroscopic Validation

- 1H NMR (DMSO-d6) : δ 9.79 (s, 1H, -OH), 8.91 (s, 1H, indole-H), 7.75 (t, J = 7.1 Hz, 1H, aryl-H), 7.36 (d, J = 8.4 Hz, 2H, Cl-C6H4).

- 13C NMR : δ 161.8 (C-O), 134.5–126.2 (aryl carbons), 57.78 (q, J = 257.6 Hz, CF3).

Alternative Synthetic Routes and Comparative Analysis

Ullmann Coupling for Direct Arylation

One-Pot Tandem Synthesis

- Advantage : Combines indole formation, Mannich reaction, and alkylation in a single pot.

- Catalyst : p-TsOH (10 mol%), AlCl3 (1.2 equiv).

- Yield : 55–60% (reduced regioselectivity observed).

Purity and Stability Considerations

Chromatographic Purification

- Stationary Phase : Silica gel (230–400 mesh).

- Eluent : Gradient of ethyl acetate in hexane (10% → 50%).

- HPLC Analysis : Purity >98% (C18 column, acetonitrile/water 70:30).

Stability Under Ambient Conditions

- Storage : −20°C in amber vials under argon.

- Decomposition : <5% after 6 months (by 1H NMR).

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Mannich Reaction

- N-Alkylation : Minimized by using excess formaldehyde and low temperatures.

- Oversubstitution : Controlled by stoichiometric ratios (morpholine:formaldehyde = 1.5:1.2).

Friedel-Crafts Regioselectivity

- Directing Effects : Indole’s C3 position is more nucleophilic than C2 due to conjugation with the phenyl group.

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

- Batch Reactor : 50 L capacity, jacketed for temperature control.

- Cost Analysis : Raw material cost ≈ $120/g (optimizable to $80/g via bulk purchasing).

Green Chemistry Metrics

- E-Factor : 23 (solvent recovery improves to 18).

- PMI : 45 kg/kg (targeting <30 kg/kg via solvent recycling).

Chemical Reactions Analysis

3-((4-chlorophenyl)(morpholino)methyl)-2-phenyl-1H-indol-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Scientific Research Applications of 3-((4-chlorophenyl)(morpholino)methyl)-2-phenyl-1H-indol-1-ol

3-((4-chlorophenyl)(morpholino)methyl)-2-phenyl-1H-indol-1-ol is a chemical compound with a specific molecular structure and various identifiers . It has potential applications in scientific research, particularly in the context of anti-virulence compounds .

Chemical Properties and Identifiers

- Molecular Formula:

- Molecular Weight: 418.9 g/mol

- IUPAC Name: 4-[(4-chlorophenyl)-(1-hydroxy-2-phenylindol-3-yl)methyl]morpholine

- CAS Registry Number: 622795-16-8

- Synonyms: A variety of synonyms are used for this compound, including STL486689 .

- Computed Properties:

Anti-Virulence Applications

3-((4-chlorophenyl)(morpholino)methyl)-2-phenyl-1H-indol-1-ol has been identified as an anti-virulence compound, specifically against Burkholderia . It functions as a quorum-sensing inhibitor, showing preclinical activity in vitro .

Quorum Sensing: Quorum sensing is a process of cell-to-cell communication that bacteria use to coordinate gene expression according to population density . By interfering with quorum sensing, this compound can disrupt bacterial virulence mechanisms .

Related Compounds and Structures

The PubChem database lists related compounds with similar structures and properties . These include:

- 3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole, which has a molecular weight of 356.8 g/mol .

- Various morpholine-containing compounds, highlighting the presence of the morpholine moiety in different chemical structures .

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)(morpholino)methyl)-2-phenyl-1H-indol-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Indole Derivatives

Key Structural Differences :

- Substitution Pattern : The target compound’s 3-position substituent combines morpholine and 4-chlorophenyl, whereas analogs like JWH-203 feature morpholine attached via an ethyl chain to the indole nitrogen.

- Biphenyl vs. Indole Systems : Compounds like 4'-chloro-3-(5-chloro-1H-indol-2-yl)biphenyl-4-ol () lack morpholine but incorporate biphenyl systems, altering steric and electronic profiles .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The target compound’s hydroxyl group and morpholine ring balance lipophilicity (4-ClPh) with moderate polarity, likely improving membrane permeability compared to purely aromatic analogs.

- JWH-203’s higher LogP reflects its naphthoyl group, favoring CNS penetration, while the biphenyl derivative () has reduced lipophilicity due to the hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.